molecular formula C19H21NO2 B1265554 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine CAS No. 5409-66-5

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine

Cat. No. B1265554
CAS RN: 5409-66-5
M. Wt: 295.4 g/mol
InChI Key: TVRFABREAYQAQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine involves a Mannich reaction followed by an intramolecular aldol condensation. This process yields hydrochlorides of the compound, which are analyzed using 1H and 13C NMR techniques (Jaffar & Upton, 1996).

Molecular Structure Analysis

  • The molecular and crystal structures of this compound have been determined using X-ray diffraction, revealing interesting features like intermolecular OH⋯N hydrogen bonds that link molecules into homochiral chains (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

  • When heated in the presence of arylamines, 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine undergoes a retroaldol type reaction, leading to the formation of 3-arylamino-1-oxo-1-phenylpropanes. This reaction demonstrates the compound's ability to undergo significant structural transformations (Volkov et al., 2007).

Physical Properties Analysis

  • The physical properties of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine, including its crystal structure, have been extensively studied. The compound forms orthorhombic crystals in space group P212121, with specific intermolecular hydrogen bonds contributing to its structural stability (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Conversion to Arylamino and Pyrazole Derivatives : 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine, when heated with arylamines, undergoes a retroaldol type reaction, forming 3-arylamino-1-oxo-1-phenylpropanes. Arylhydrazines transform it into 1,3-diarylpyrazoles and their dihydro derivatives (Volkov et al., 2007).

Stereochemical Studies

  • Stereoselective Syntheses : A study reported the stereoselective synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidine derivatives, providing insights into conformational aspects (Jaffar & Upton, 1996).
  • Stereochemistry of Piperidine Derivatives : The stereochemistry of 3-methyl-4-phenylpiperidines derived from corresponding 4-phenyl-4-piperidinols was explored, contributing to a deeper understanding of molecular structures (Mcerlane & Casy, 1972).

Formation of Complexes and Derivatives

  • Formation of Metal Complexes : The compound was utilized in synthesizing various metal complexes, which were characterized to understand their geometrical and molecular structures (Akbas et al., 2008).
  • Synthesis of Novel Compounds : The compound facilitated the synthesis of novel N-alkylamine- and N-cycloalkylamine-derived derivatives, expanding the possibilities for novel synthetic pathways (Foks et al., 2014).

Other Applications

  • Drug Design and Docking Studies : It was involved in structure-based drug design and docking studies for the discovery of novel lead compounds, indicating its potential in drug development (Ragno et al., 2004).
  • Synthesis of Pyranone Derivatives : Utilized in the synthesis of pyranone derivatives, indicating a broad range of synthetic applications in organic chemistry (Okafor, 1980).

properties

IUPAC Name

(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17,22H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFABREAYQAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274684
Record name (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine

CAS RN

5409-66-5
Record name NSC30380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC12505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone
Source EPA DSSTox
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Record name 3-BENZOYL-4-HYDROXY-1-METHYL-4-PHENYLPIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SV Volkov, SV Kutyakov, AN Levov… - Chemistry of …, 2007 - Springer
… In previous [1] attempts to synthesize a Schiff base from 3-benzoyl-4-hydroxy-1-methyl4-phenylpiperidine (1) [2] and 1,2-diaminobenzene we identified an unusual route for their …
Number of citations: 7 link.springer.com
SV Volkov, SV Kutyakov, AN Levov… - Chemistry of …, 2007 - Springer
… Previously [1], in attempting the synthesis of Schiff's bases from 3-benzoyl-4-hydroxy-1-methyl4-phenylpiperidine (1) [2] and o-phenylenediamine, we established an unusual direction …
Number of citations: 7 link.springer.com
СВ Волков, СВ Кутяков, АН Левов… - Chemistry of …, 2023 - hgs.osi.lv
Upon heating in the presence of arylamines 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine decyclizes via a retroaldol type reaction with subsequent transamination of the …
Number of citations: 3 hgs.osi.lv
СВ Волков, СВ Кутяков, АН Левов… - Chemistry of …, 2023 - osi131.osi.lv
It has been established that on heating, 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is ring-opened in the presence of arylamines by a type of retroaldol reaction, with subsequent …
Number of citations: 3 osi131.osi.lv
AT Soldatenkov, SV Kutyakov, SV Volkov… - Chemistry of …, 2004 - Springer
In a study of the condensation of 3-benzoylpiperidol (1)[1] and 1, 2-diaminobenzene (2), we observed an unexpected direction for the reaction. In fact, by crystallization we isolated the …
Number of citations: 1 link.springer.com
KB Polyanskii, AN Andresyuk… - Russian journal of …, 2003 - researchgate.net
… Initial diol II was prepared by reduction of 3-benzoyl-4-hydroxy-1methyl-4-phenylpiperidine (I) [1] with sodium tetrahydridoborate. The condensation of diol II with tolylboronic acids was …
Number of citations: 8 www.researchgate.net
OV Kovalchukova, AI Stash, SB Strashnova… - Crystallography …, 2020 - Springer
… The formation of substituted 3-anilino-1-phenylpropan-1-ones was observed on heating of 3-benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine in the presence of arylamines that initiate …
Number of citations: 5 link.springer.com
JR Dimmock, SC Vashishtha, JW Quail… - Journal of medicinal …, 1998 - ACS Publications
The syntheses of a series of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides 1 and 1-aryl-3-diethylamino-1-propanone hydrochlorides 4 were accomplished. Attempts to prepare …
Number of citations: 41 pubs.acs.org
R Ekhteiari Salmas, M Mestanoglu… - Journal of Enzyme …, 2016 - Taylor & Francis
… Novel synthesis of 3-benzoyl-4-hydroxy-1 methyl-4 phenylpiperidine. Indian J Chem Section B: Org Chem Includ Med Chem 1991;30B:876–7 …
Number of citations: 11 www.tandfonline.com
VL Sharma, K Bhandari, SK Chatterjee - ChemInform, 1991 - Wiley Online Library
Number of citations: 3

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